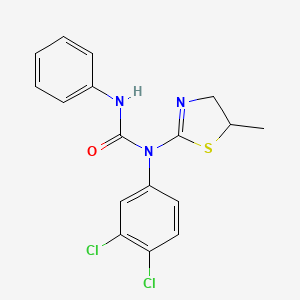![molecular formula C19H13N3OS B11475338 [3-Amino-6-(pyridin-4-yl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B11475338.png)
[3-Amino-6-(pyridin-4-yl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BENZOYL-6-(PYRIDIN-4-YL)THIENO[2,3-B]PYRIDIN-3-AMINE is a heterocyclic compound that belongs to the thieno[2,3-b]pyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of this compound makes it a valuable subject for scientific research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BENZOYL-6-(PYRIDIN-4-YL)THIENO[2,3-B]PYRIDIN-3-AMINE typically involves multistep reactions starting from readily available precursors. One common method involves the reaction of 2-thioxopyridine-3-carbonitrile with various reagents to form the thieno[2,3-b]pyridine core . The reaction conditions often include the use of bases and solvents such as ethanol or dimethylformamide (DMF) to facilitate the cyclization and functionalization processes .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
2-BENZOYL-6-(PYRIDIN-4-YL)THIENO[2,3-B]PYRIDIN-3-AMINE undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
2-BENZOYL-6-(PYRIDIN-4-YL)THIENO[2,3-B]PYRIDIN-3-AMINE has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 2-BENZOYL-6-(PYRIDIN-4-YL)THIENO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine derivatives: These compounds share the same core structure but differ in their functional groups and substituents.
Pyridine derivatives: These compounds have a similar pyridine ring but lack the thieno[2,3-b]pyridine moiety.
Benzoyl derivatives: These compounds contain the benzoyl group but differ in their overall structure and reactivity.
Uniqueness
2-BENZOYL-6-(PYRIDIN-4-YL)THIENO[2,3-B]PYRIDIN-3-AMINE is unique due to its specific combination of functional groups and heterocyclic structure.
Properties
Molecular Formula |
C19H13N3OS |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(3-amino-6-pyridin-4-ylthieno[2,3-b]pyridin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C19H13N3OS/c20-16-14-6-7-15(12-8-10-21-11-9-12)22-19(14)24-18(16)17(23)13-4-2-1-3-5-13/h1-11H,20H2 |
InChI Key |
ASLJCHWKJULZAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,14-Dimethyl-3-(methylsulfanyl)-19-thia-2,4,5,7,8,10-hexaazapentacyclo[10.7.0.0(2,6).0(7,11).0(13,18)]nonadeca-1(12),3,5,8,10,13(18)-hexaene](/img/structure/B11475262.png)
![3-{5-[2-(4-Bromophenoxy)ethyl]-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl}propanoic acid](/img/structure/B11475269.png)
![N-{2-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide](/img/structure/B11475272.png)
![4,4-bis(4-methylphenyl)-2-(2-chlorophenyl)-1H,2H-benzo[d]1,3-oxazine](/img/structure/B11475278.png)
![1-(1,3-benzothiazol-2-yl)-4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11475279.png)
![3-[(4-chlorophenyl)sulfonyl]-7-(4-hydroxy-3-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11475291.png)
![1,3-dimethyl-5-[(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11475293.png)
![4-[(Cyclohexylcarbonyl)(phenylsulfonyl)amino]-3-methylphenyl cyclohexanecarboxylate](/img/structure/B11475301.png)
![[2-Methyl-3-(4-methylphenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl]acetic acid](/img/structure/B11475305.png)

![(2E)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2-(2-fluoro-5-nitrobenzylidene)hydrazine](/img/structure/B11475310.png)
![4-{4-[(2-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11475318.png)

![methyl [7-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11475346.png)
